[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid
Overview
Description
[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid is a boronic acid derivative featuring an oxazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound’s unique structure, combining an oxazole ring with a boronic acid moiety, makes it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid typically involves the formation of the oxazole ring followed by the introduction of the boronic acid group. One common method starts with the cyclization of appropriate precursors to form the oxazole ring. This can be achieved through the reaction of an α-haloketone with an amidoxime under basic conditions. The resulting oxazole intermediate is then subjected to borylation using a boronic acid or boronate ester under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include continuous flow processes and the use of recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronic ester or borate.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts with appropriate ligands in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced oxazole derivatives.
Substitution: Various biaryl compounds through cross-coupling reactions.
Scientific Research Applications
[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid: Unique due to its combination of an oxazole ring and boronic acid group.
[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic ester: Similar structure but with an ester group instead of the acid.
[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronate: Another derivative with a different boron-containing group.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[3-(methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BNO4/c1-4-6(7(9)10)5(3-11-2)8-12-4/h9-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDMWBIEGDCUKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(ON=C1COC)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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